2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
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Overview
Description
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a chemical compound with the molecular formula C13H12ClN3O3 and a molecular weight of 293.71 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile typically involves the reaction of 2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazoline with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile can be compared with other quinazolinone derivatives, such as:
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure but lacks the acetonitrile group, which may affect its reactivity and biological activity.
2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
2-[2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-10-5-8-9(6-11(10)20-2)16-12(7-14)17(4-3-15)13(8)18/h5-6H,4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFIDNPFDJOVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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